molecular formula C11H12N2O2 B6590345 Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1038828-20-4

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

Número de catálogo: B6590345
Número CAS: 1038828-20-4
Peso molecular: 204.22 g/mol
Clave InChI: IFMJYALATKVPJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a valuable building block in organic synthesis. Its unique heterocyclic structure allows for the creation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions: Halogenation and nitration.
  • Functional Group Transformations: Such as esterification and reduction reactions.

Research indicates that this compound exhibits significant biological activities. Notable applications include:

  • Antimicrobial Properties: Studies have shown that derivatives of imidazo[1,2-a]pyridine demonstrate activity against various bacterial strains, including multidrug-resistant organisms.
  • Anticancer Potential: this compound has been investigated for its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Pharmaceutical Development

The compound is being explored for its therapeutic applications in drug development:

  • Tuberculosis Treatment: Research has highlighted its efficacy against Mycobacterium tuberculosis, suggesting its potential as a lead compound for new anti-tuberculosis drugs.
  • Neuropharmacology: Investigations into the neuroprotective effects of imidazo[1,2-a]pyridine derivatives are ongoing, with implications for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique advantages:

Compound NameStructureBiological Activity
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₂ClN₂O₂Moderate antimicrobial activity
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₁IN₂O₂Significant anti-tuberculosis activity
Telacebec (Q203)C₁₃H₁₃N₅OAdvanced clinical trials for tuberculosis

This table highlights the varying biological activities associated with different substitutions on the imidazo[1,2-a]pyridine core structure.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy:
    • A study demonstrated that derivatives of this compound showed promising results against resistant bacterial strains, indicating potential for development into new antibiotics .
  • Cytotoxicity Against Cancer Cells:
    • Research indicated that this compound exhibited significant cytotoxic effects on various cancer cell lines (e.g., HeLa and VERO cells), suggesting further exploration in oncology .
  • Mechanism of Action:
    • Investigations into the mechanism revealed that this compound could inhibit specific enzymes critical for bacterial survival, which is essential for understanding its therapeutic potential .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (EMI) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of EMI, supported by relevant data and case studies.

Overview of this compound

EMI is characterized by its unique imidazo[1,2-a]pyridine structure, which contributes to its reactivity and interaction with biological targets. The compound is synthesized through various methods, typically involving the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification processes.

The biological activity of EMI is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor function, leading to various biological effects. For instance, EMI has shown potential in inhibiting certain enzymes related to cancer progression and microbial resistance .

Antimicrobial Activity

EMI exhibits notable antimicrobial properties, particularly against drug-resistant strains of bacteria. A study highlighted the synthesis of derivatives based on the imidazo[1,2-a]pyridine framework that demonstrated significant inhibitory effects against Mycobacterium tuberculosis (MTB), suggesting EMI's potential as a lead compound in antitubercular drug development .

Anticancer Properties

Research indicates that EMI may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The compound's structural features allow it to act as a ligand for specific receptors involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy .

Study on Antitubercular Activity

A recent study focused on the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides revealed that several derivatives exhibited low nanomolar MIC values against both drug-sensitive and drug-resistant MTB strains. Compounds derived from EMI showed promising safety profiles and pharmacokinetic characteristics, indicating their potential for further development as antitubercular agents .

Evaluation of Anticancer Activity

In vitro studies have demonstrated that EMI derivatives can inhibit the growth of various cancer cell lines. For example, compounds synthesized from the imidazo[1,2-a]pyridine framework were evaluated for their cytotoxic effects against human liver carcinoma cells (HepG-2) and showed significant antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundImidazo[1,2-a]pyridineAntimicrobial, anticancer
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamideImidazo[1,2-a]pyridine derivativeAntitubercular
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acidImidazo[1,2-a]pyridineAntimicrobial

Propiedades

IUPAC Name

ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)13-7-5-4-6-9(13)12-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMJYALATKVPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 1-B (1.25 g, 5.98 mmol) in DME (5 mL) was added 2-aminopyridine (0.563 g, 5.98 mmol) and the reaction mixture was allowed to warm to room temperature and stir for 18 h. The precipitate was filtered, washed with DME and dried in vacuo to afford 1.41 g of a white solid. The solid was dissolved in MeOH (20 mL) and refluxed for 18 h. The reaction mixture was cooled and the solvent evaporated under reduced pressure. The crude residue was partitioned between EtOAc and 10% NaHCO3, the layers separated and the organic phase washed with 10% NaHCO3, H2O, brine, dried over Na2SO4, filtered and the solvent evaporated under reduced pressure to afford 0.902 g of a white solid. The crude solid was purified by flash column chromatography (SiO2) eluting with a heptanes-EtOAc gradient to afford compound 1-C as a white solid (0.842 g, 69%). 1H-NMR (CDCl3): δ 7.90-7.92 (d, 1H), 7.65-7.68 (d, 1H), 7.21-7.25 (q, 1H), 6.88-6.92 (t, 1H), 4.44-4.50 (q, 2H), 2.80 (s, 3H), 1.44-1.48 (t, 3H); MS: m/z 205.2 (MH+).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.563 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.